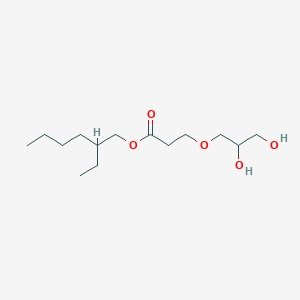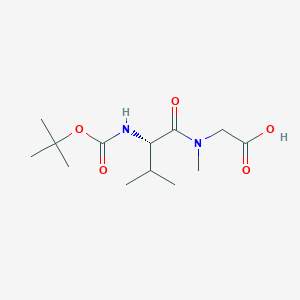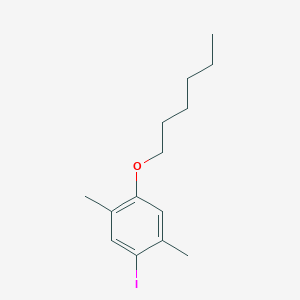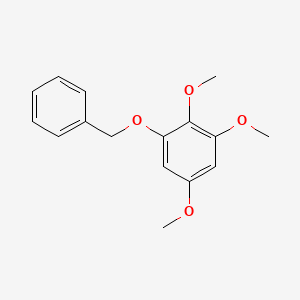
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a 2,3-dihydroxypropoxy group and a 2-ethylhexyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 3-(2,3-dihydroxypropoxy)-2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of different esters or amides.
Applications De Recherche Scientifique
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release propanoic acid and 3-(2,3-dihydroxypropoxy)-2-ethylhexanol, which may have their own biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar in structure but with a different substitution pattern on the propanoic acid backbone.
Propanoic acid, 2-ethyl-, 3-hydroxypropyl ester: Another ester of propanoic acid with different substituents.
Uniqueness
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
847493-58-7 |
|---|---|
Formule moléculaire |
C14H28O5 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
2-ethylhexyl 3-(2,3-dihydroxypropoxy)propanoate |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-12(4-2)10-19-14(17)7-8-18-11-13(16)9-15/h12-13,15-16H,3-11H2,1-2H3 |
Clé InChI |
RSZAHMZQPCRBBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)




![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
